molecular formula C22H26N2O2 B4058693 3-(benzoylamino)-N-cyclohexyl-N-ethylbenzamide

3-(benzoylamino)-N-cyclohexyl-N-ethylbenzamide

Cat. No. B4058693
M. Wt: 350.5 g/mol
InChI Key: ITNOWTRZXGLXQN-UHFFFAOYSA-N
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Description

3-(benzoylamino)-N-cyclohexyl-N-ethylbenzamide, also known as BACE1 inhibitor, is a chemical compound that has been extensively studied for its potential use in treating Alzheimer's disease. BACE1 is an enzyme that plays a key role in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. By inhibiting BACE1, it is hoped that the progression of Alzheimer's disease can be slowed or even reversed.

Scientific Research Applications

Chemical Synthesis and Reactivity

Benzoylamino compounds have been explored for their chemical reactivity and potential in synthesizing novel organic compounds. For example, the kinetics and mechanism of base-catalysed cyclisation of substituted benzoylamino benzamides to quinazolinone derivatives have been studied, demonstrating the role of these compounds in facilitating ring closure reactions, which are pivotal in pharmaceutical synthesis (Hanusek et al., 2002). Similarly, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through the heating of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates has been documented, showcasing the versatility of benzoylamino derivatives in synthesizing heterocyclic compounds (Cucek & Verček, 2008).

Medicinal Chemistry and Drug Design

In the realm of drug design and pharmacology, benzoylamino derivatives have been explored for their therapeutic potentials. For instance, novel N-acylhydrazone derivatives acting as potent histone deacetylase (HDAC) 6/8 dual inhibitors were designed from benzoylamino compounds, demonstrating the application of these compounds in developing molecular therapies for cancer (Rodrigues et al., 2016). This highlights the potential of benzoylamino derivatives in targeting specific enzymatic pathways for therapeutic intervention.

Material Science and Polymer Chemistry

In material science, benzoylamino compounds have been utilized in the synthesis and characterization of novel polymers. The creation of aromatic polyimides from benzoylamino-derived diamines, for example, showcases the role of these compounds in developing new materials with potential applications in electronics, aerospace, and beyond (Butt et al., 2005).

properties

IUPAC Name

3-benzamido-N-cyclohexyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-2-24(20-14-7-4-8-15-20)22(26)18-12-9-13-19(16-18)23-21(25)17-10-5-3-6-11-17/h3,5-6,9-13,16,20H,2,4,7-8,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNOWTRZXGLXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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